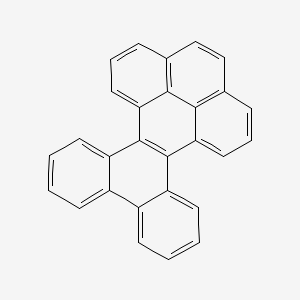

Benzo(P)naphtho(1,8,7-ghi)chrysene

Description

Significance of Highly Condensed Benzenoid Systems in Contemporary Chemical Research

Highly condensed benzenoid systems, a subgroup of PAHs composed exclusively of fused six-membered rings, are at the forefront of contemporary chemical research due to their intriguing physicochemical properties. taylorandfrancis.com These large, π-conjugated systems exhibit strong intermolecular interactions, which allows them to self-assemble into ordered structures like columns and ribbons. taylorandfrancis.com This characteristic makes them highly suitable for applications in organic electronics, including as organic semiconductors and in optoelectronic devices. taylorandfrancis.com

The planarity and high symmetry of many benzenoid compounds, such as coronene (B32277), facilitate the formation of thin films and molecular crystals, leading to enhanced electron mobility. taylorandfrancis.com The delocalization of π-electrons across their extended frameworks gives rise to unique electronic and optical properties that are actively being harnessed for the development of new nanomaterials. taylorandfrancis.com The systematic study of these systems, often viewed as finite segments of graphene, provides fundamental insights into the relationship between molecular structure, aromaticity, and material properties. taylorandfrancis.com Researchers are exploring various synthetic methods to create larger and more complex benzenoid structures to tailor their properties for specific technological applications. researchgate.net

The Compound Benzo(P)naphtho(1,8,7-ghi)chrysene within the Pantheon of Complex PAHs

This compound stands as a notable example of a complex, highly condensed, peri-condensed PAH. govinfo.govresearchgate.net Pericondensed PAHs are those in which some carbon atoms are part of three aromatic rings, leading to a more compact and often non-planar structure compared to their cata-condensed counterparts. taylorandfrancis.com The structure of this compound is intricate, belonging to a group of PAHs with high molecular weight. govinfo.govnist.gov

This compound is significant not only for its own complex structure but also for its use as a reference material in the study of other complex PAHs. researchgate.net For instance, its experimental UV-visible absorption spectral data have been used as a benchmark in computational studies to predict the properties of other, less characterized benzenoid isomers. researchgate.net This underscores its role as a cornerstone for validating theoretical models that aim to understand the electronic properties of large aromatic systems.

Below is a table summarizing key identifiers for this compound.

| Property | Value |

| Chemical Formula | C32H16 |

| Molecular Weight | 398.47 g/mol |

| CAS Registry Number | 385-14-8 epa.gov |

| IUPAC Name | Benzo[p]naphtho[1,8,7-ghi]chrysene govinfo.gov |

Methodological Frameworks for Investigating Intricate PAH Structures

The investigation of complex PAHs like this compound relies on a sophisticated suite of methodological frameworks that combine synthesis, spectroscopy, and computational modeling.

Synthesis: The creation of specific, intricate PAH structures is a significant challenge. Modern synthetic strategies have moved beyond harsh, low-yield classical methods. researchgate.net Newer approaches include:

Flash Vacuum Pyrolysis and Thermolysis: Techniques that use high temperatures to induce cyclization and aromatization reactions. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki coupling are employed to form new carbon-carbon bonds, building up the complex aromatic skeleton. researchgate.net

Oxidative Photocyclization: Utilizes light to induce cyclization reactions, often providing a milder route to fused ring systems. researchgate.net

Spectroscopic and Analytical Techniques: Once synthesized or isolated, the structures of complex PAHs are elucidated using a variety of advanced analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the precise connectivity of atoms in the molecular structure. beilstein-journals.org

Mass Spectrometry (MS): Coupled with techniques like Gas Chromatography (GC-MS), it is essential for identifying and quantifying PAHs in complex mixtures and confirming their molecular weight. researchgate.net

UV-Visible and Fluorescence Spectroscopy: These techniques probe the electronic transitions within the π-system, providing insights into the molecule's electronic structure and aromaticity. researchgate.netchimicatechnoacta.ru The absorption and emission spectra are characteristic fingerprints of these compounds. researchgate.net

Computational and Theoretical Frameworks: Computational chemistry plays a pivotal role in understanding and predicting the properties of complex PAHs.

Density Functional Theory (DFT): DFT calculations are widely used to compute electronic properties, such as HOMO-LUMO gaps, and to predict spectroscopic data (e.g., UV-vis spectra), which can then be compared with experimental results for validation. researchgate.netbeilstein-journals.org

Molecular Modeling: These methods are used to understand the three-dimensional structure, including non-planar distortions in highly condensed systems, and to correlate structure with properties like chemical reactivity. nih.gov

Artificial Intelligence (AI): Emerging AI-based frameworks are being developed to analyze complex datasets, predict properties, and identify key structural features that determine the behavior of these molecules. mdpi.com

These integrated methodologies provide a powerful toolkit for the comprehensive investigation of intricate PAH structures, advancing our fundamental understanding and enabling the design of novel functional materials.

Structure

3D Structure

Properties

IUPAC Name |

heptacyclo[14.10.2.02,15.03,8.09,14.020,28.023,27]octacosa-1(26),2(15),3,5,7,9,11,13,16,18,20(28),21,23(27),24-tetradecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16/c1-3-11-21-19(9-1)20-10-2-4-12-22(20)28-24-14-6-8-18-16-15-17-7-5-13-23(27(21)28)25(17)26(18)24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFZQDQXEZJNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=CC=CC6=C5C7=C(C=CC=C74)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191818 | |

| Record name | Benzo(p)naphtho(1,8,7-ghi)chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385-14-8 | |

| Record name | Benzo(p)naphtho(1,8,7-ghi)chrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000385148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(p)naphtho(1,8,7-ghi)chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of Complex Polycyclic Aromatic Hydrocarbons

Strategies for Carbon Framework Construction in Large PAHs

The creation of large and complex PAHs relies on a variety of synthetic strategies that enable the precise assembly of their carbon skeletons. These methods range from metal-catalyzed reactions to high-temperature pyrolytic techniques, each offering distinct advantages in building these intricate structures.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity. mdpi.comnih.govnih.gov Among these, the Suzuki-Miyaura coupling is particularly prominent in the synthesis of large PAHs. acs.orgcommonorganicchemistry.comacs.orglibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgwikipedia.orgyoutube.com

The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition of the organic halide to a low-valent palladium(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. nih.govnih.govwikipedia.org The versatility and functional group tolerance of the Suzuki coupling make it a powerful method for constructing the complex biaryl and poly-aryl precursors required for large PAHs. nih.govacs.orgacs.org For instance, the synthesis of [n]cycloparaphenylenes ([n]CPPs), which are cyclic aromatic structures, has been achieved using Suzuki-Miyaura macrocyclization strategies. acs.orgacs.org

While palladium has traditionally been the metal of choice, research has also explored the use of more earth-abundant 3d metals like nickel, iron, and copper to catalyze cross-coupling reactions, aiming for more sustainable and cost-effective synthetic routes. mdpi.com

Oxidative Cyclodehydrogenation Approaches

Oxidative cyclodehydrogenation is a key transformation for converting non-planar poly-aryl precursors into planar, fully aromatic PAHs. phantomsnet.net This process, often referred to as the Scholl reaction, involves the intramolecular formation of aryl-aryl bonds through the removal of hydrogen atoms under oxidative conditions. researchgate.net This planarization step is crucial for achieving the extended π-conjugation that defines the electronic properties of large PAHs. phantomsnet.net

The reaction is typically promoted by a combination of a Lewis acid and an oxidizing agent. phantomsnet.net For example, iron(III) chloride (FeCl₃) has been effectively used as an oxidant in the cyclodehydrogenation of various PAH precursors. nih.gov The success and yield of the cyclodehydrogenation can be highly dependent on the structure of the precursor and the reaction conditions, as rearrangements can sometimes occur. nih.gov This method is a cornerstone in the synthesis of large, full-benzenoid PAHs, which are known for their high chemical stability. phantomsnet.net

Cycloaddition Reactions in PAH Synthesis

Cycloaddition reactions provide a powerful and convergent approach to building the complex ring systems of PAHs. numberanalytics.com The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and widely used example where a diene reacts with a dienophile to form a new six-membered ring. numberanalytics.comnih.gov This strategy has been employed to expand the core of existing PAHs, such as the annulative π-extension (APEX) of perylene (B46583) derivatives. nih.gov

More advanced [2+2+n] cycloaddition strategies, including iridium-catalyzed [2+2+2] reactions, have been developed for the rapid and scalable synthesis of PAHs decorated with functional groups like alkynes. nih.govrsc.org These methods allow for the construction of multiple rings in a single step from strategically designed precursors, offering high efficiency. nih.govrsc.org Aryne cycloaddition reactions, particularly [4+2] and palladium-catalyzed [2+2+2] cycloadditions, are also valuable for synthesizing large PAHs containing five or more fused rings. epa.gov

Flash Vacuum Pyrolysis and Thermolysis in PAH Formation

Flash vacuum pyrolysis (FVP) is a high-temperature technique used in organic synthesis where a precursor is heated intensely for a very short duration in a high vacuum. wikipedia.org This method is particularly suited for unimolecular reactions, such as rearrangements or eliminations, to form highly reactive intermediates that can then cyclize to form stable PAHs. wikipedia.org The rapid cooling of the products prevents subsequent bimolecular reactions and decomposition. wikipedia.org

FVP has been investigated for the formation of PAHs from various starting materials, including biomass-derived compounds like steroids. researchgate.netresearchgate.net The high temperatures involved (often in the range of 550–800°C) can induce complex cyclization and aromatization pathways. researchgate.net The formation of PAHs during the pyrolysis of different materials, such as municipal solid waste fractions, has also been studied, revealing that compounds like naphthalene (B1677914) and phenanthrene (B1679779) are common products. whiterose.ac.uk In some cases, the formation of larger PAHs like chrysene (B1668918) has been observed. whiterose.ac.uk Benzo[ghi]naphtho[8,1,2-bcd]perylene has been identified as a product of the pyrolysis of toluene (B28343) under supercritical conditions. nih.gov

Stereochemical Control and Regioselectivity in Highly Condensed Systems

Achieving stereochemical control and regioselectivity is a significant challenge in the synthesis of highly condensed and often non-planar PAHs. The precise arrangement of atoms in three-dimensional space and the specific placement of functional groups or ring fusions are critical for determining the final properties of the molecule.

In the context of functionalized PAHs, regioselective synthesis is crucial for producing single isomers. For example, the synthesis of specific methylchrysene isomers has been achieved through photochemical cyclization reactions. mdpi.com By using appropriately substituted precursors and controlling the reaction conditions, such as the use of an ortho-methoxy group as a directing and leaving group, specific isomers like 2-methylchrysene (B135452) can be prepared with high selectivity. mdpi.com This level of control is essential as the biological activity and material properties of PAHs can vary significantly between different isomers. mdpi.com

Furthermore, the development of catalytic systems that can differentiate between similar reactive sites on a large PAH precursor is an active area of research. Site-selective reactions, such as the iridium-catalyzed [2+2+2] cycloaddition that preferentially cyclizes certain diyne units while leaving other alkyne groups intact, demonstrate how regioselectivity can be harnessed to build complex molecular architectures in a controlled manner. nih.govrsc.org

Development of Novel Precursor Architectures for Benzo(P)naphtho(1,8,7-ghi)chrysene Analogues

The synthesis of a specific and complex PAH like this compound relies heavily on the rational design and construction of suitable precursor molecules. These precursors must contain the necessary carbon framework and functional groups to undergo the final cyclization and aromatization steps to form the target molecule.

The synthesis of benzo[g]chrysene (B86070) and its derivatives provides insight into the types of precursors required for such complex systems. rsc.org For instance, the synthesis of benzo[g]chrysene oxides, which are important metabolites of the parent PAH, starts from dihydrobenzo[g]chrysene precursors. These precursors are themselves synthesized through multi-step sequences. One approach involves the photochemical cyclization of stilbenoid-type molecules. mdpi.com

For larger, more complex systems, precursors are often built using a combination of the methods described in section 3.1. This could involve using Suzuki or other cross-coupling reactions to assemble a large, non-planar oligophenylene structure. acs.orgresearchgate.net This precursor would then be subjected to an oxidative cyclodehydrogenation (Scholl reaction) to induce the final ring fusions and planarization to yield the desired PAH. researchgate.net The design of these precursors is critical, as their structure dictates the feasibility and outcome of the final cyclization step. nih.gov

Challenges and Innovations in the Synthesis of Complex Polycyclic Aromatic Hydrocarbons

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs), particularly those featuring non-planar structures and sterically crowded regions, presents a significant undertaking in modern organic chemistry. The unique topology of this compound, characterized by a fjord region, places it within this challenging class of molecules. The inherent strain and deviation from planarity in such compounds give rise to distinctive electronic and spectroscopic properties, but also create substantial hurdles in their chemical synthesis.

Challenges in the Synthesis of Non-Planar and Fjord-Region Containing PAHs

The primary challenge in the synthesis of PAHs containing fjord regions, such as this compound, is the management of steric hindrance. A fjord region is a sterically crowded area in a PAH molecule where four or more benzene (B151609) rings are arranged in a bay-like or "fjord" configuration. This arrangement forces hydrogen atoms or other substituents into close proximity, leading to significant van der Waals repulsion. This steric strain results in a distortion of the aromatic system from planarity.

This non-planarity has several consequences for the synthesis:

Increased activation barriers: The final ring-closing or aromatization steps in a synthetic sequence often require overcoming a significant energy barrier to force the sterically hindered fragments into the correct geometry for bond formation.

Lower reaction yields: The steric hindrance can impede the approach of reagents and catalysts, leading to lower efficiency and yields of the desired product. Side reactions, such as incomplete cyclization or the formation of undesired isomers, can become more prevalent.

Instability of intermediates: Intermediates leading to the formation of the fjord region can be unstable and prone to decomposition, further complicating the synthetic pathway. nih.gov

For instance, the synthesis of related fjord-region containing PAHs like Dibenzo[a,l]pyrene, one of the most potent carcinogenic PAHs known, highlights these difficulties. nih.gov The construction of its fjord region requires carefully designed synthetic routes to overcome the inherent steric repulsion.

Innovations in Synthetic Methodologies

To address the challenges posed by non-planar and fjord-region containing PAHs, organic chemists have developed and refined several innovative synthetic strategies. These methods often involve the use of powerful cross-coupling reactions and novel cyclization techniques.

One of the most significant innovations in this field is the application of the Suzuki-Miyaura cross-coupling reaction . libretexts.orgyoutube.comyoutube.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgyoutube.comyoutube.comyoutube.com Its tolerance of a wide range of functional groups and often mild reaction conditions make it a powerful tool for constructing the complex backbones of PAHs. youtube.com For example, the synthesis of Naphtho[8,1,2-ghi]chrysene (also known as Naphtho[1,2-e]pyrene), an isomer of this compound, has been successfully achieved using a Suzuki cross-coupling approach. tandfonline.comnih.govtandfonline.com This strategy allows for the step-wise construction of the polycyclic system, with the final, sterically demanding ring closure often being the most critical step. A highly efficient Suzuki cross-coupling method utilizing microwave irradiation has been shown to dramatically reduce reaction times from around 24 hours to just 20 minutes for the synthesis of fjord-region PAHs. researchgate.net

Photochemical cyclization represents another key innovative technique. nih.govresearchgate.net This method uses light to induce the formation of new carbon-carbon bonds, often in the final step to create the phenanthrene core or other fused ring systems. The reaction is believed to proceed through the cyclization of a cis-stilbene-like precursor in its excited state to form a dihydrophenanthrene intermediate, which is then oxidized to the fully aromatic PAH. researchgate.net This method has been employed in the synthesis of various chrysene derivatives and other complex PAHs where traditional thermal methods might fail or give low yields. nih.govuis.no

More recent developments include palladium-catalyzed [3+3] annulation methods, which allow for the construction of PAHs from two smaller aromatic fragments, offering a modular approach to complex structures. rsc.org Additionally, platinum-catalyzed cyclization of alkynes has emerged as a valuable route to chrysene-based systems. nih.gov

The table below summarizes some of the key synthetic strategies employed for complex PAHs.

| Synthetic Strategy | Description | Key Features | Representative Application |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction between an organoboron compound and an organic halide. libretexts.orgyoutube.com | High functional group tolerance; mild conditions; effective for building complex backbones. youtube.com | Synthesis of Naphtho[1,2-e]pyrene and other fjord-region PAHs. tandfonline.comnih.govtandfonline.com |

| Photochemical Cyclization | Light-induced intramolecular reaction to form new C-C bonds, typically from stilbene-like precursors. researchgate.net | Can overcome high thermal activation barriers; useful for final aromatization steps. | Synthesis of substituted benzo[c]phenanthrenes and chrysenes. nih.gov |

| Palladium-Catalyzed Annulation | [3+3] cycloaddition of aromatic fragments catalyzed by a palladium complex. rsc.org | Modular approach to building larger PAHs from smaller, readily available precursors. | Synthesis of perylene derivatives. rsc.org |

| Platinum-Catalyzed Cyclization | PtCl2-catalyzed cyclization of alkynes to form phenanthrene and chrysene cores. nih.gov | Efficient route to specific PAH core structures. | Synthesis of chrysene and naphtho[2,3-c]tetraphene. nih.gov |

The successful synthesis of this compound and its analogs relies on the strategic application of these advanced methodologies to navigate the energetic landscape dictated by their non-planar, sterically strained structures.

Mechanistic Studies of Pah Formation in Thermal and Astrochemical Environments

"Bottom-Up" Growth Mechanisms of Polycyclic Aromatic Hydrocarbons

The "bottom-up" formation of PAHs involves the sequential growth of smaller molecular precursors into larger, more complex aromatic structures. aanda.org This growth is particularly prevalent in high-temperature environments such as combustion flames and the circumstellar envelopes of carbon-rich stars. osti.govnasa.gov Two principal pathways are recognized within this mechanism: Hydrogen Abstraction-Carbon Addition (HACA) and radical-radical recombination.

Hydrogen Abstraction-Carbon Addition (HACA) Pathways

The Hydrogen Abstraction-Carbon Addition (HACA) mechanism is a widely accepted model for the growth of PAHs. acs.org This repetitive reaction sequence involves the abstraction of a hydrogen atom from an aromatic molecule, creating a radical site. This radical then reacts with an acetylene (B1199291) molecule, leading to the addition of a two-carbon unit. Subsequent cyclization and aromatization reactions result in the formation of a new aromatic ring. osti.govacs.org

Experimental evidence has confirmed the validity of the HACA mechanism in the formation of naphthalene (B1677914) from phenylacetylene, which are considered the first and second products in this mass growth process. osti.gov The initial steps often begin with a monocyclic aromatic species like benzene (B151609) or the phenyl radical. osti.gov However, research has shown that the HACA mechanism predominantly leads to the formation of cyclopentafused PAHs rather than those composed solely of six-membered rings. nih.govacs.org For instance, in the growth from naphthalene, HACA pathways at combustion-relevant temperatures (1000-2000 K) yield a high proportion of cyclopentafused PAHs like acenaphthylene, while the formation of all-six-membered-ring PAHs such as anthracene (B1667546) and phenanthrene (B1679779) is significantly less favored. nih.govacs.org

Several variations of the HACA mechanism have been proposed, including the Bittner-Howard and Frenklach pathways, which differ in the sequence of acetylene additions and cyclization steps. osti.govacs.org While HACA is a dominant pathway, other mechanisms involving different carbon-adding species, such as the hydrogen-abstraction/vinylacetylene addition (HAVA) and methyl addition/cyclization (MAC) pathways, also contribute to PAH growth. acs.orgnih.gov

Radical-Radical Recombination Pathways

Another significant "bottom-up" mechanism involves the recombination of aromatic radicals. This pathway can lead to the rapid formation of larger PAHs. A key example is the self-recombination of benzyl (B1604629) radicals, which can form three-ring aromatic structures like phenanthrene and anthracene. rsc.orgresearchgate.net This process begins with the barrierless formation of bibenzyl from two benzyl radicals, which then undergoes a series of reactions including H-abstraction, H-desorption, H-migration, and ring closure to achieve aromaticity. rsc.org

The recombination of resonantly stabilized radicals, such as cyclopentadienyl (B1206354) radicals, is also a crucial route for PAH formation. mit.edu For instance, the self-combination of cyclopentadienyl radicals is a major pathway for the formation of naphthalene. mit.edu Furthermore, the reaction between radicals like the 1-indenyl radical and the methyl radical has been shown to efficiently form naphthalene through a process that converts a five-membered ring into a six-membered ring. repec.org These radical-radical reactions are often thermodynamically more favorable than successive HACA reactions, especially for the growth of larger PAHs. mit.edu

"Top-Down" Fragmentation Processes of Carbonaceous Materials

In contrast to the "bottom-up" growth mechanisms, "top-down" processes involve the breakdown or fragmentation of larger carbonaceous materials, such as soot or very large PAHs, into smaller PAH molecules. aanda.org This fragmentation is a significant decay mechanism for PAHs, particularly under the harsh conditions of the interstellar medium where they are subjected to energetic processing. arxiv.orgaanda.org

Formation of Benzo(P)naphtho(1,8,7-ghi)chrysene and Analogues in High-Temperature Systems

The formation of complex, high-molecular-weight PAHs like this compound is the result of extensive growth through the mechanisms described above. While direct experimental pathways for this specific molecule are not detailed in the provided search results, its formation can be inferred from the principles of PAH growth.

Starting from smaller PAHs like chrysene (B1668918) or benzo[c]chrysene (B89444), continued growth via HACA-like mechanisms or radical-radical recombination would be necessary. For instance, the formation of benzo[a]pyrene (B130552) has been computationally studied starting from chrysene and benz(a)anthracene, assuming a methyl addition/cyclization (MAC) mechanism. nih.gov This involves addition reactions, ring closures, and hydrogen abstractions. nih.gov It is plausible that similar sequential additions of small hydrocarbon species or recombination with other PAH radicals in high-temperature environments lead to the intricate structure of this compound.

Analogues of this complex PAH, such as benzo[g]chrysene (B86070), have been synthesized in laboratory settings. The synthesis of benzo[g]chrysene oxides, for example, proceeds from 7,8-dihydrobenzo[g]chrysene. The metabolism of related compounds like benzo[c]chrysene has been shown to produce various hydroxylated and dihydroxylated derivatives, indicating the reactivity of different regions of the molecule. nih.gov

The following table displays a selection of PAHs and their observed or proposed formation pathways, illustrating the building blocks of larger structures.

| Product PAH | Precursor(s) | Mechanism | Environment |

| Naphthalene | Benzene/Phenyl Radical + Acetylene | HACA | Combustion, Circumstellar Envelopes |

| Naphthalene | Phenylacetylene | HACA | Combustion |

| Naphthalene | Cyclopentadienyl Radicals | Radical Recombination | Combustion |

| Naphthalene | 1-Indenyl Radical + Methyl Radical | Radical Recombination/Ring Expansion | High-Temperature |

| Phenanthrene | Benzyl Radicals | Radical Recombination | High-Temperature |

| Anthracene | Benzyl Radicals | Radical Recombination | High-Temperature |

| Acenaphthylene | Naphthalene + Acetylene | HACA | Combustion |

| Benzo[a]pyrene | Chrysene/Benz(a)anthracene + Methyl Radicals | MAC (proposed) | Computational Study |

Astrophysical Implications of PAH Formation and Stability

PAHs are considered a significant component of the interstellar medium, potentially accounting for up to 30% of the interstellar carbon budget. osti.gov Their presence is inferred from a series of unidentified infrared (UIR) emission bands observed in various astrophysical objects, including planetary nebulae, reflection nebulae, and entire galaxies. astron-soc.inannualreviews.org These bands are attributed to the vibrational relaxation of PAHs after they absorb ultraviolet (UV) photons. astron-soc.in

The formation of PAHs in the outflowing envelopes of carbon-rich stars is considered a key source of these molecules in the ISM. nasa.gov Models suggest that significant quantities of PAHs can form in these environments, provided the conditions of density and temperature (around 900-1100 K) are favorable. nasa.gov The stability of these molecules against the harsh interstellar radiation field is crucial for their survival and widespread distribution. astrochem.org Studies have shown that destructive reactions with interstellar oxygen and hydrogen atoms are likely not significant, allowing PAHs to persist. nih.gov

PAHs are not merely passive components of the ISM; they play an active role in its physical and chemical evolution. They are thought to contribute to the heating of the neutral interstellar gas through the photoelectric effect and influence the ionization balance. annualreviews.orgresearchgate.net Furthermore, the fragmentation of PAHs can serve as a source of smaller molecules, such as H2 and C2H4, contributing to the rich chemistry of interstellar clouds. arxiv.orgaanda.org The specific types and sizes of PAHs, along with their ionization state, can vary depending on the local environment, which is reflected in the observed variations of the UIR bands. astron-soc.in

The table below summarizes the key roles and characteristics of PAHs in astrophysical contexts.

| Astrophysical Aspect | Role/Characteristic of PAHs | Supporting Evidence/Observations |

| Interstellar Carbon Budget | Proposed to contain 10-30% of interstellar carbon. | Inferred from the intensity of UIR bands. osti.govnih.gov |

| Unidentified Infrared (UIR) Bands | Carrier of the UIR emission features (e.g., at 3.3, 6.2, 7.7, 8.6, 11.2 µm). | Correlation between observed spectra and laboratory/theoretical PAH spectra. astron-soc.inannualreviews.org |

| Formation Environments | Outflowing envelopes of carbon-rich stars. | Chemical kinetics models applied to circumstellar conditions. nasa.gov |

| Interstellar Chemistry | Photoelectric heating of gas, influence on ionization balance, source of small molecules (H2, C2H2, C2H4). | Theoretical models and fragmentation studies. arxiv.orgaanda.organnualreviews.orgresearchgate.net |

| Diffuse Interstellar Bands (DIBs) | Considered strong candidates for the carriers of these absorption features. | Consistency with the required photostability and cosmic abundance. astrochem.org |

| Extraterrestrial Samples | Unambiguously identified in meteorites and interplanetary dust particles. | Direct analysis of extraterrestrial materials. astrochem.org |

Advanced Analytical and Separation Methodologies for Complex Pah Mixtures

Chromatographic Techniques for High Molecular Weight PAH Profiling

The separation of complex PAH mixtures, which can contain numerous isomers, is a critical first step in their analysis. youtube.com Advanced chromatographic techniques are essential for achieving the necessary resolution to distinguish between these closely related compounds.

Two-Dimensional Liquid Chromatography (2D-HPLC)

Two-dimensional high-performance liquid chromatography (2D-HPLC) has emerged as a powerful tool for analyzing complex samples by offering significantly higher resolving power and peak capacities compared to traditional one-dimensional HPLC. researchgate.netyoutube.com This technique enhances separation by utilizing two different separation modes. nih.gov The sample is first separated in the first dimension based on one set of physicochemical properties, and then co-eluting compounds are transferred to a second dimension for further separation based on different properties. nih.gov

A common application of 2D-HPLC is the "heart-cutting" mode, where specific fractions from the first dimension are selectively transferred to the second column for more detailed analysis. nih.gov This targeted approach improves selectivity and sensitivity, leading to better detection limits. nih.gov Comprehensive 2D-LC, on the other hand, fractionates the entire eluent from the first dimension and separates each fraction on the second dimension, providing a comprehensive profile of the sample. youtube.com This is particularly beneficial for the analysis of highly complex mixtures such as those containing high molecular weight PAHs.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of PAHs. shimadzu.comshimadzu.com However, the separation of isomers can be challenging due to their similar physical properties. shimadzu.com Because many PAH isomers exist, column separation is more critical than mass-based separation. shimadzu.com

For instance, chrysene (B1668918) and triphenylene (B110318) are isomers that are notoriously difficult to separate. shimadzu.com This separation is crucial as chrysene is a regulated substance while triphenylene is not. shimadzu.com The development of specialized capillary columns, such as the Rtx-35, has improved the separation of many PAH isomers, although some, like chrysene and triphenylene, may still co-elute. shimadzu.com To overcome this, techniques like chemical ionization (CI) in tandem with MS/MS can be employed to differentiate between such isomers by inducing specific fragmentation patterns. shimadzu.com

Mass Spectrometry for Molecular Characterization of Large PAHs

Mass spectrometry (MS) is an indispensable tool for the molecular characterization of large PAHs. researchgate.netacs.org High-resolution mass spectrometry techniques, such as Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap MS, provide the accuracy needed to determine the elemental formulas of thousands of individual compounds within complex mixtures like petroleum and coal tar pitches. researchgate.net

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is another powerful technique for analyzing large PAHs. nih.govfrontiersin.org It allows for the characterization of PAHs by vaporizing and ionizing them, with the resulting mass spectra revealing the formation of larger structures from smaller PAH building blocks at higher laser fluences. nih.gov Time-of-flight secondary ion mass spectrometry (TOF-SIMS) provides insights into the fragmentation patterns of heavy aromatic molecules by analyzing the secondary ions generated from collisions of high-energy ions with a sample surface. acs.org This technique can identify molecular ions and a series of smaller cation fragments, helping to understand the structure of the original PAH. acs.org

Liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS) has been successfully used to analyze PAHs with molecular masses greater than 300 atomic mass units in environmental samples. nih.gov This method has been instrumental in comparing PAH profiles from different sources to identify potential contamination origins. nih.gov For instance, certain high-molecular-mass PAHs have been found to be characteristic of coal tar contamination. nih.gov

Table 1: Mass Spectrometry Techniques for Large PAH Analysis

| Technique | Principle | Application for Large PAHs | Key Findings |

| High-Resolution MS (FT-ICR, Orbitrap) | Provides highly accurate mass measurements. | Determination of elemental formulas in complex mixtures. researchgate.net | Revealed differences in PAH composition between petroleum and coal tar pitches. researchgate.net |

| MALDI-TOF MS | Soft ionization technique for large, non-volatile molecules. | Characterization of large PAHs and their formation from smaller units. nih.govfrontiersin.org | Showed the formation of larger PAH structures under laser irradiation. nih.gov |

| TOF-SIMS | Analyzes secondary ions from a surface bombarded by primary ions. | Understanding fragmentation patterns of heavy aromatic molecules. acs.org | Identified the formation of various cation fragments and molecular ions. acs.org |

| LC-APCI-MS | Combines liquid chromatography with atmospheric pressure chemical ionization. | Analysis of high-molecular-mass PAHs in environmental samples. nih.gov | Identified specific high-mass PAHs as markers for coal tar contamination. nih.gov |

Spectroscopic Methodologies for Structural Elucidation of Novel PAHs

Spectroscopic techniques are vital for the detailed structural elucidation of newly identified PAHs, providing information that complements mass spectrometry data.

Theoretical and Experimental Infrared Spectroscopy Applications

Infrared (IR) spectroscopy is a non-destructive method extensively used to explore the structure of materials. researchgate.net For PAHs, IR spectroscopy is particularly valuable as it can help identify the types of chemical bonds present in a molecule. researchgate.netnih.gov The IR spectra of PAHs are of great interest in astrophysics as they are thought to be responsible for the unidentified infrared emission bands observed from interstellar media. researchgate.net

Laboratory-based IR spectroscopy of PAHs, often isolated in argon matrices at low temperatures, provides high-quality spectra that can be compared to astronomical observations. nih.gov These studies have shown that PAHs with excess hydrogen atoms (Hn-PAHs) exhibit both aromatic and aliphatic characteristics in their spectra. nih.gov Recent advancements include the use of machine learning, specifically artificial neural networks, to predict the IR spectra of PAHs, which can aid in the interpretation of experimental data and the identification of unknown compounds. arxiv.orgnih.gov

Advanced Nuclear Magnetic Resonance (NMR) for Carbon Framework Resolution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon framework of molecules. Carbon-13 NMR (¹³C-NMR) is particularly useful for PAHs as it provides information about each carbon atom in the structure. nih.govyoutube.com The chemical shift of a carbon atom in a ¹³C-NMR spectrum is influenced by its local electronic environment, allowing for the differentiation of carbons in different parts of the PAH molecule. youtube.com

Advanced NMR techniques, such as Diffusion-Ordered NMR Spectroscopy (DOSY), can be used to analyze mixtures of PAHs. nih.gov DOSY separates the signals of different components in a mixture based on their diffusion coefficients, which are related to their molecular size. nih.gov This allows for the identification and differentiation of various PAHs within a complex mixture without the need for prior separation. nih.gov By combining high-resolution 1D NMR with DOSY, researchers can obtain detailed information about the composition of PAH mixtures. nih.gov

Table 2: Spectroscopic Techniques for PAH Structural Elucidation

| Technique | Principle | Application for PAHs |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identification of functional groups and bond types. researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Determination of the carbon and hydrogen framework. nih.govnih.gov |

Methodological Advancements in Sample Preparation for Complex Matrices

Selective Extraction Techniques for PAHs

The selective extraction of PAHs from intricate matrices is crucial for minimizing matrix effects and achieving low detection limits. mdpi.com The hydrophobicity and π-π interaction capabilities of PAHs are the primary chemical properties exploited for their selective removal from samples. mdpi.com Modern techniques have refined this process, leading to the development of highly efficient methods that are now widely adopted in analytical laboratories.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a cornerstone of modern sample preparation for PAHs, valued for its high selectivity, sensitivity, and reproducibility. mdpi.com The technique involves passing a liquid sample through a cartridge packed with a solid adsorbent material. mdpi.com PAHs are selectively retained on the sorbent based on their affinity, while other matrix components are washed away. mdpi.com The choice of sorbent is critical, with materials like C18 (octadecyl-bonded silica) being particularly effective due to the nonpolar interactions with PAHs. academicjournals.org The process consists of five main steps: conditioning the adsorbent, equilibrating the adsorbent, loading the sample, washing the adsorbent to remove interferences, and finally, eluting the target PAHs with a small volume of an appropriate solvent. academicjournals.org SPE allows for the concentration of analytes from large sample volumes, which contributes to lower detection limits. mdpi.com However, optimization of parameters such as sorbent type, solvent selection, and elution conditions is essential for achieving effective extraction. mdpi.com

Miniaturized and Modified SPE Techniques

To address the limitations of conventional SPE and further align with the principles of Green Analytical Chemistry, several miniaturized and modified techniques have emerged: nih.govnih.gov

Solid-Phase Microextraction (SPME): This solvent-free technique utilizes a fused silica (B1680970) fiber coated with a thin layer of an extracting phase. mdpi.com The fiber can be directly immersed in a liquid sample or exposed to the headspace above the sample, where it adsorbs PAHs. encyclopedia.pubmdpi.com After extraction, the fiber is transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis, eliminating the need for solvents. nih.gov SPME is lauded for its speed, simplicity, and the ability to integrate sampling, extraction, and concentration into a single step. mdpi.comcedre.fr

Stir Bar Sorptive Extraction (SBSE): Introduced in 1999, SBSE employs a magnetic stir bar coated with a significant amount of a sorbent, most commonly polydimethylsiloxane (B3030410) (PDMS). mdpi.com The stir bar is placed in an aqueous sample, and as it stirs, PAHs are extracted and concentrated into the PDMS phase. nih.govresearchgate.net Due to the larger volume of the sorbent phase compared to SPME, SBSE can provide higher analyte recovery and lower detection limits. youtube.com The technique has demonstrated excellent linearity and reproducibility for PAH analysis in water samples, with detection limits in the low ng/L range. nih.govnih.gov However, challenges can arise with the recovery of very high molecular weight PAHs. For instance, studies have reported carry-over of up to 7% for compounds like indeno[1,2,3-cd]pyrene, dibenz[a,h]anthracene, and benzo[g,h,i]perylene when using SBSE. nih.gov

Dispersive Solid-Phase Extraction (d-SPE): In d-SPE, the sorbent is added directly to the sample solution and dispersed, maximizing the contact area between the sorbent and the target analytes. nih.gov After a period of agitation, the sorbent with the adsorbed PAHs is separated from the bulk solution by centrifugation or filtration. nih.gov This method is notably faster and simpler than traditional column-based SPE. nih.gov It is a key component of the popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. nih.gov

Magnetic Solid-Phase Extraction (MSPE): This is an elegant variation of d-SPE where the adsorbent material is magnetic or coated onto magnetic nanoparticles. encyclopedia.pubnih.gov This modification allows for the easy and rapid separation of the sorbent from the sample matrix using an external magnetic field, eliminating the need for centrifugation or filtration. encyclopedia.pub

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction utilizes microwave energy to heat the solvents and sample matrix, which accelerates the extraction of analytes from solid samples. nih.gov The focused microwave energy allows for rapid heating, leading to significantly reduced extraction times compared to conventional methods like Soxhlet, often from hours to minutes. acs.org MAE can be performed with organic solvents or, in a greener approach known as microwave-assisted micellar extraction (MAME), with aqueous solutions of surfactants. acs.org The technique has been successfully applied to extract PAHs from various matrices, including atmospheric particulates, marine sediments, and pine needles. nih.govacs.orgnih.gov Research has shown that MAE provides recovery efficiencies comparable to Soxhlet extraction but with better reproducibility and a drastic reduction in extraction time. acs.org For example, optimal extraction of PAHs from atmospheric particulate samples was achieved with a microwave energy of 400 W for an irradiation time of 20 minutes. nih.gov

Table 1: Performance of Selective Extraction Techniques for PAHs

| Technique | Matrix | Key Performance Metrics | Reference |

|---|---|---|---|

| Stir Bar Sorptive Extraction (SBSE) | Aqueous Samples | Detection Limits: 0.1-2 ng/L; Reproducibility (RSD): 5-15% at 10 ng/L; Linearity (r²): Excellent. | nih.gov |

| Stir Bar Sorptive Extraction (SBSE) | Drinking Water | Detection Limits: 0.5-7.3 ng/L; Quantitation Limits: 1.0-22 ng/L; Precision: <9%; Linearity (r²): >0.991. | nih.gov |

| Microwave-Assisted Extraction (MAE) | Atmospheric Particulates | Recovery: >70%; Standard Deviation: <4%; Extraction Time: 20 min at 400 W. | nih.gov |

| Microwave-Assisted Micellar Extraction (MAME) | Marine Sediments | Recovery: Comparable to Soxhlet; Reduced extraction time and better reproducibility compared to Soxhlet. | acs.org |

| Solid-Phase Extraction (Magic Chemisorber®) | Freshwater | Detection Limits: <2.7 ng/L; Quantitation Limits: <9.0 ng/L; Extraction Time: 1 hour. | nih.gov |

| Microwave-Assisted Extraction (MAE) | Pine Needles & Bark | Recovery: 70-130% (lower for high MW PAHs); Detection Limits: <0.2 ng/g. | nih.gov |

Theoretical and Mechanistic Aspects of Pah Transformations in Environmental Systems

Atmospheric Transformation Mechanisms

The atmospheric fate of PAHs like Benzo(P)naphtho(1,8,7-ghi)chrysene is governed by a complex interplay of physical and chemical processes. Due to their low vapor pressure, high-molecular-weight PAHs are predominantly adsorbed onto atmospheric particulate matter. This association significantly influences their transport, reactivity, and deposition.

Photo-Oxidation Processes and Mechanistic Studies

Direct photolysis is a significant degradation pathway for many PAHs. This process involves the absorption of solar radiation, leading to electronic excitation and subsequent chemical reactions, often involving oxidation. For PAHs adsorbed on particulate matter, the nature of the particle surface can influence the rate and products of photo-oxidation. While specific mechanistic studies on the photo-oxidation of this compound are limited, research on other PAHs indicates that the process can lead to the formation of oxy- and hydroxy-PAHs. The efficiency of photo-oxidation is dependent on factors such as the intensity and wavelength of light, and the presence of other atmospheric species. For instance, some PAHs that can be easily oxidized to quinones tend to have a higher photocleavage efficiency.

Reactions with Atmospheric Oxidants (e.g., Hydroxyl Radicals, Ozone, NOx)

In the atmosphere, PAHs are subject to attack by highly reactive oxidant species.

Hydroxyl Radicals (•OH): The hydroxyl radical is a key oxidant in the troposphere, reacting with most organic compounds. The reaction of •OH with PAHs typically proceeds via addition to the aromatic rings, forming hydroxy-adducts. These adducts can then undergo further reactions, leading to ring cleavage and the formation of a variety of oxygenated products. The reaction rates are generally high, making this a significant removal process for PAHs from the atmosphere.

Ozone (O₃): Ozone can react with PAHs, particularly those with regions of high electron density. The reaction mechanism often involves the formation of an initial ozonide, which can then decompose to form a variety of oxidation products, including quinones, dicarboxylic acids, and smaller aldehydes. Studies on benzo[a]pyrene (B130552) have shown that ozonolysis leads to its rapid degradation. mdpi.com

Nitrogen Oxides (NOx): Reactions with nitrogen oxides (NO and NO₂) in the presence of sunlight can lead to the formation of nitro-PAHs. These reactions can occur both in the gas phase and on the surface of particulate matter. Nitro-PAHs are of particular concern as many are known to be mutagenic and carcinogenic. The nitrate (B79036) radical (NO₃), formed from the reaction of NO₂ with ozone, is an important nighttime oxidant for some organic compounds, though its reactivity with high-molecular-weight PAHs is less well-characterized. rsc.org

Degradation Pathways in Environmental Matrices (Focus on Mechanisms)

Once deposited into terrestrial and aquatic environments, this compound can undergo further degradation, primarily through microbial processes. The low water solubility and strong sorption to soil and sediment particles are key factors controlling its bioavailability and, consequently, its degradation rate. nih.govchemeo.com

Microbial degradation is a major process affecting the persistence of PAHs in the environment. epa.gov A wide variety of bacteria and fungi have been shown to degrade PAHs, often utilizing them as a source of carbon and energy. The initial step in the bacterial degradation of PAHs typically involves the action of dioxygenase enzymes, which introduce two hydroxyl groups into the aromatic ring to form a cis-dihydrodiol. This is then followed by dehydrogenation to form a diol, ring cleavage, and further metabolism through established pathways, such as the phthalic acid pathway. nih.gov

While specific studies on the complete microbial degradation pathway of this compound are not extensively available, research on its isomer, Naphtho[8,1,2-ghi]chrysene (also known as naphtho[1,2-e]pyrene), provides insights into its initial metabolic steps. Metabolism studies using rat liver microsomes, which contain enzymes analogous to those found in some microorganisms, have identified several dihydrodiol and phenolic metabolites. mdpi.com The major metabolites identified were the 11,12-dihydrodiol and the 4,5-dihydrodiol, along with 12-hydroxy-N[1,2-e]pyrene. mdpi.com The formation of these metabolites suggests that both the K-region and the fjord region of the molecule are susceptible to metabolic activation.

The degradation of chrysene (B1668918), a structurally related four-ring PAH, has been more extensively studied. Bacterial consortia have been shown to degrade chrysene, with the degradation proceeding through the phthalic acid pathway. nih.govnih.gov Fungi are also capable of degrading high-molecular-weight PAHs, often through the action of extracellular ligninolytic enzymes like laccases and peroxidases.

Below is an interactive data table summarizing the major metabolites identified from the in vitro metabolism of Naphtho[8,1,2-ghi]chrysene.

| Metabolite Name | Type | Region of Metabolism |

| N[1,2-e]P trans-11,12-dihydrodiol | Dihydrodiol | Fjord Region |

| N[1,2-e]P trans-4,5-dihydrodiol | Dihydrodiol | K-Region |

| 12-OH-N[1,2-e]P | Phenol | - |

Computational Modeling of Environmental Fate Processes

Computational models are valuable tools for predicting the environmental fate and transport of chemicals like this compound, especially given the challenges and costs associated with extensive experimental studies. These models can simulate the distribution of a chemical between different environmental compartments (air, water, soil, sediment) and estimate its persistence based on transformation rates. documentsdelivered.comresearchgate.net

Mass balance models, for instance, can be applied to specific ecosystems to simulate the long-term fate of PAHs. documentsdelivered.comresearchgate.net These models incorporate processes such as loading from various sources, volatilization, advective outflow, degradation, and burial in sediments. documentsdelivered.comresearchgate.net For high-molecular-weight PAHs, degradation rates are a highly influential and uncertain parameter in these models, highlighting the need for more accurate experimental data. documentsdelivered.comresearchgate.net

Mechanistic models can also be used to evaluate the fate of PAHs in specific systems like wastewater treatment plants. nih.gov These models often consider the partitioning of the compound between dissolved and sorbed phases and can help identify the dominant removal mechanisms. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the reactivity and degradation mechanisms of PAHs at a molecular level. These methods can provide insights into reaction pathways, activation energies, and the properties of intermediate and final products, which can be used to refine larger-scale environmental fate models. While specific DFT studies on this compound are not widely reported, such approaches have been used to investigate the formation mechanisms of other PAHs like benzo[a]pyrene.

Supramolecular Chemistry and Materials Science Concepts with Complex Pahs

Principles of Self-Assembly and Ordered Structures in Highly Condensed PAHs

The unique electronic and optoelectronic properties of large polycyclic aromatic hydrocarbons (PAHs) make them a subject of immense interest in organic electronics. iupac.org Their capacity for self-organization is a key characteristic, leading to the formation of ordered structures with potential applications in various devices. iupac.org This self-assembly is largely driven by non-covalent interactions, such as π-π stacking and van der Waals forces, between the large, planar aromatic cores of the molecules. nih.govd-nb.info

Discotic Liquid-Crystalline Properties and Columnar Mesophases

Many large, disk-shaped PAHs exhibit discotic liquid-crystalline properties. iupac.org This means that under certain conditions, typically upon heating, they can form phases that are intermediate between a crystalline solid and an isotropic liquid. In these mesophases, the molecules lose some or all of their positional order but retain a degree of orientational order.

A common and highly ordered mesophase for discotic molecules is the columnar phase. In this arrangement, the planar PAH cores stack on top of one another to form extended columns. These columns then arrange themselves into a two-dimensional lattice, which can be hexagonal, rectangular, or have other symmetries. This columnar ordering is crucial for charge transport, as it provides a pathway for charge carriers to move along the stacks.

The stability and type of the liquid-crystalline phase are influenced by the size and shape of the aromatic core, as well as the nature and length of any peripheral substituents. For instance, attaching long, flexible alkyl chains to the periphery of a PAH can promote the formation of columnar mesophases by providing a disordered, fluid-like environment around the ordered columns. nih.gov

Molecular Engineering for Controlled Self-Organization

Key strategies in molecular engineering include:

Peripheral Functionalization: Attaching different functional groups to the edges of the PAH core can profoundly influence its self-assembly behavior. nih.gov For example, hydrogen-bonding groups can introduce directionality and lead to the formation of specific, well-defined aggregates. rsc.org

Heteroatom Doping: The introduction of heteroatoms, such as boron or nitrogen, into the aromatic core can alter the electronic properties and intermolecular interactions of the PAH. nih.govrsc.org This can be used to tune the self-assembly and the charge transport characteristics of the resulting materials. arxiv.org

Theoretical Design of Benzo(P)naphtho(1,8,7-ghi)chrysene Analogues for Organic Electronic Applications

Theoretical modeling and computational chemistry play a vital role in the design of new organic materials. arxiv.orgarxiv.org For complex PAHs like this compound, theoretical studies can predict their electronic properties and how they will behave in an electronic device before they are synthesized in the lab. This allows for the rational design of new molecules with optimized properties for specific applications, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). arxiv.orgacs.org

Exploration of Charge Transport Mechanisms

Charge transport in organic semiconductors is a complex process that is highly dependent on the molecular packing and electronic coupling between adjacent molecules. researchgate.net In highly ordered systems like the columnar phases of discotic liquid crystals, charge transport is often described by a hopping mechanism, where charge carriers (electrons or holes) jump from one molecule to the next.

The efficiency of this hopping process is determined by two key parameters:

Reorganization Energy: This is the energy required to distort the geometry of a molecule when it gains or loses an electron. A lower reorganization energy generally leads to higher charge mobility.

Transfer Integral: This parameter quantifies the electronic coupling between adjacent molecules and is highly sensitive to their relative orientation and distance. A larger transfer integral facilitates more efficient charge transport.

Theoretical calculations, such as those based on density functional theory (DFT), can be used to calculate these parameters for different molecular arrangements. researchgate.net This allows researchers to screen potential candidate molecules and predict which ones are likely to have high charge carrier mobilities. For instance, studies have shown that the degree of curvature in a PAH can significantly affect its charge transport properties. arxiv.org

Molecular Stacking and Intermolecular Interactions

The way in which PAH molecules stack together is of paramount importance for their electronic properties. researchgate.net The ideal arrangement for efficient charge transport is a co-facial π-π stack, where the aromatic cores are parallel and have a significant degree of overlap. The distance between the stacked molecules is also critical, with smaller distances generally leading to stronger electronic coupling.

However, other intermolecular interactions can also play a significant role. These include:

Van der Waals Interactions: These are weak, non-specific interactions that are present between all molecules. d-nb.info

Quadrupole-Quadrupole Interactions: For larger PAHs, these electrostatic interactions can be significant and can influence the preferred orientation of adjacent molecules. researchgate.net

CH-π Interactions: These are weak hydrogen bonds that can form between a C-H bond on one molecule and the π-electron system of another. d-nb.info

Theoretical models can be used to explore the potential energy surface of a pair of PAH molecules, identifying the most stable stacking arrangements and the intermolecular forces that stabilize them. This information is invaluable for understanding the structure-property relationships in these materials and for designing new molecules with optimized packing for electronic applications.

Host-Guest Chemistry and Complexation with Supramolecular Frameworks

Beyond their self-assembly into bulk materials, PAHs can also participate in host-guest chemistry, where a single PAH molecule (the guest) is encapsulated within a larger host molecule or supramolecular framework. researchgate.net This can lead to the formation of well-defined, discrete complexes with unique properties.

The design of host molecules for PAHs often relies on creating a cavity that is complementary in size and shape to the guest molecule. The interactions between the host and guest are typically non-covalent and can include π-π stacking, hydrophobic interactions, and hydrogen bonding.

One promising area of research is the use of coordination cages as hosts for PAHs. acs.org These are large, self-assembled molecules that are formed by coordinating metal ions with organic ligands. By carefully designing the ligands, it is possible to create cages with cavities that can selectively bind specific PAHs. For example, a water-soluble iron-based tetrahedral cage has been shown to selectively encapsulate coronene (B32277) from a mixture of other PAHs. acs.org

Another approach involves the use of macrocyclic hosts, such as cyclophanes or pillararenes, which have pre-organized cavities that are well-suited for binding aromatic guests. researchgate.net The binding of a PAH within such a host can alter its photophysical properties, leading to changes in its fluorescence or absorption spectrum. This can be exploited for the development of sensors for the detection of specific PAHs.

Concluding Perspectives and Future Research Directions

Integration of Experimental and Theoretical Methodologies for Complex PAH Research

The study of complex PAHs like Benzo(P)naphtho(1,8,7-ghi)chrysene necessitates a synergistic approach that combines experimental investigations with theoretical modeling. Experimental techniques provide tangible data on molecular structure, properties, and reactivity, while computational methods offer insights into the underlying electronic structure and energetic landscapes that govern these characteristics.

Future research will increasingly rely on this integrated approach. For instance, experimental synthesis of this compound and its derivatives can be guided by theoretical predictions of the most viable reaction pathways and stable isomers. High-resolution spectroscopic techniques, such as laser-induced fluorescence and matrix isolation spectroscopy, can provide detailed vibrational and electronic spectra. These experimental spectra can then be benchmarked against theoretical calculations, such as those derived from Density Functional Theory (DFT), to refine our understanding of the molecule's structure and excited states. This iterative feedback loop between experiment and theory is crucial for validating computational models and for interpreting complex experimental data.

Emerging Challenges in the Synthesis and Characterization of Ultra-Large PAHs

The synthesis of ultra-large and structurally complex PAHs, including this compound, presents significant hurdles. Traditional synthetic routes often suffer from low yields, the formation of multiple isomers, and purification difficulties. The increased steric strain and non-planarity in molecules like this compound add further complexity to their targeted synthesis. Overcoming these challenges will require the development of novel synthetic methodologies, potentially involving on-surface synthesis techniques or precisely controlled cyclodehydrogenation reactions.

Characterization of these large, often sparingly soluble, molecules is another major challenge. Techniques such as high-resolution mass spectrometry are invaluable for confirming molecular weight. However, obtaining detailed structural information often requires advanced techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) to visualize the molecule on a surface. For soluble derivatives, advanced NMR techniques will be essential to elucidate their complex structures in solution.

Potential for this compound as a Model System for Fundamental Chemical Studies

Despite the challenges, this compound holds considerable potential as a model system for investigating fundamental chemical principles in large, non-planar aromatic systems. Its unique topology, which includes both bay and fjord regions, makes it an interesting candidate for studying the effects of steric hindrance on aromaticity and reactivity.

By studying its electronic and photophysical properties, researchers can gain insights into how the extended and contorted π-system influences phenomena such as charge transport and light absorption/emission. Such studies are relevant to the development of novel organic electronic materials. Furthermore, understanding the reactivity of its specific structural motifs can provide valuable information for predicting the environmental fate and toxicological properties of other complex PAHs.

Advancements in Computational Chemistry for Predictive Modeling in PAH Science

Computational chemistry is poised to play an increasingly predictive role in the study of complex PAHs like this compound. Advances in computational power and the development of more accurate theoretical models will enable more reliable predictions of molecular properties, from spectroscopic signatures to reaction kinetics.

For this compound, computational models can be employed to:

Predict its thermodynamic stability relative to other isomers.

Simulate its infrared and UV-visible spectra to aid in its identification in complex mixtures, such as those found in interstellar environments or combustion products.

Model its reactivity towards various reagents, helping to understand its potential transformation pathways in different environments.

Investigate its potential for self-assembly into larger supramolecular structures.

The development of machine learning and artificial intelligence algorithms, trained on large datasets of experimental and computational PAH data, may further accelerate the discovery and characterization of new and complex aromatic systems.

Q & A

Q. What are the established methods for synthesizing and characterizing Benzo(P)naphtho(1,8,7-ghi)chrysene?

Methodological Answer: Synthesis typically involves multi-step aromatic cyclization reactions, such as pyrolysis of smaller PAHs or catalytic dehydrogenation of polycyclic precursors. Characterization employs:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (352.44 g/mol) and formula (C₂₈H₁₆) .

- Nuclear Magnetic Resonance (NMR): Resolves structural isomerism and ring connectivity.

- Chromatographic Techniques: Reverse-phase HPLC with UV/Vis or fluorescence detection separates PAH mixtures, validated against reference standards .

Q. Which analytical techniques are most effective for quantifying this compound in environmental samples?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Optimal for volatile derivatives; use non-polar columns (e.g., DB-5) with electron ionization (EI) for fragmentation patterns .

- Liquid Chromatography (LC) with Fluorescence Detection: Excitation/emission wavelengths tailored to its aromatic structure enhance sensitivity .

- Isotope Dilution Mass Spectrometry: Improves accuracy in complex matrices (e.g., soil, air particulates) by correcting for matrix effects .

Advanced Research Questions

Q. What are the environmental transformation pathways of this compound, and how do they influence its persistence?

Methodological Answer:

- Photodegradation Studies: Expose samples to UV light in environmental chambers; monitor degradation products via LC-MS/MS. Evidence suggests PAHs with extended conjugation (e.g., chrysene derivatives) exhibit slower photolysis .

- Microbial Metabolism: Use soil microcosms with isotopic labeling (¹⁴C) to track biodegradation rates. Structural complexity reduces microbial accessibility, increasing environmental persistence .

- Computational Modeling: Apply density functional theory (DFT) to predict reaction intermediates in atmospheric oxidation .

Q. How does the structural configuration of this compound correlate with its carcinogenic potential?

Methodological Answer:

- In Vitro Mutagenicity Assays: Use Ames test strains (e.g., TA98) with metabolic activation (S9 fraction) to assess frameshift mutations. Compare to structurally similar PAHs (e.g., benzo[a]pyrene) .

- Docking Simulations: Model interactions with DNA adduct-forming enzymes (e.g., cytochrome P450). The angular arrangement of fused rings may hinder intercalation, reducing mutagenicity compared to linear PAHs .

- Epidemiological Cross-Referencing: Correlate exposure levels in occupational settings (e.g., coal gasification) with cancer incidence, adjusting for co-exposure confounders .

Q. What strategies optimize the extraction and cleanup of this compound from complex matrices like soil or biological tissues?

Methodological Answer:

- Pressurized Liquid Extraction (PLE): Use dichloromethane/acetone (3:1) at 100°C and 1,500 psi for efficient recovery from soil .

- Solid-Phase Extraction (SPE): Employ C18 cartridges for lipid-rich samples; precondition with hexane to remove interferents .

- Gel Permeation Chromatography (GPC): Separate high-molecular-weight matrix components (e.g., humic acids) before GC-MS analysis .

Q. How can molecular ratios of this compound to other PAHs elucidate pollution sources?

Methodological Answer:

- Diagnostic Ratio Analysis: Calculate ratios like BghiP/(BghiP + Cor) to distinguish pyrogenic (combustion) vs. petrogenic (fossil fuel) sources. High molecular weight PAHs (e.g., MW 352) are markers for high-temperature processes .

- Principal Component Analysis (PCA): Statistically cluster PAH profiles from emission inventories (e.g., diesel exhaust, wildfires) to identify dominant sources .

Q. What role does this compound play in PAH growth mechanisms during combustion?

Methodological Answer:

- Laminar Flame Experiments: Seed methane/ethylene flames with deuterated PAH precursors; analyze soot via laser-induced incandescence (LII) and HRMS. The compound likely forms via stepwise acetylene addition to smaller PAHs (e.g., pyrene) .

- Kinetic Modeling: Use stochastic methods to simulate H-abstraction-C₂H₂-addition (HACA) pathways, validated against mass spectrometry data .

Data Contradictions and Resolutions

- Carcinogenicity Classification: While IARC classifies some PAHs (e.g., benzo[a]pyrene) as Group 1 carcinogens, this compound is listed under Group 3 ("not classifiable") due to insufficient evidence . Resolve discrepancies by conducting in vivo tumorigenicity studies with controlled dosing.

- Analytical Recovery Variability: Disparities in extraction efficiency (e.g., 70–90%) across studies may stem from matrix effects. Standardize protocols using certified reference materials (CRMs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.